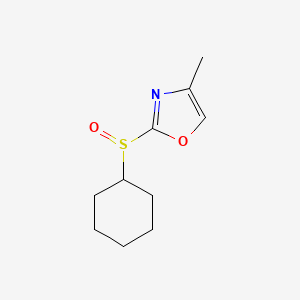

2-Cyclohexylsulphinyl-4-methyloxazole

説明

2-Cyclohexylsulphinyl-4-methyloxazole is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at position 4 and a cyclohexylsulphinyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique electronic profile and stereoelectronic effects imparted by the cyclohexyl group. While its exact applications remain under investigation, structural analogs suggest roles in enzyme inhibition or agrochemical development .

特性

CAS番号 |

62124-60-1 |

|---|---|

分子式 |

C10H15NO2S |

分子量 |

213.30 g/mol |

IUPAC名 |

2-cyclohexylsulfinyl-4-methyl-1,3-oxazole |

InChI |

InChI=1S/C10H15NO2S/c1-8-7-13-10(11-8)14(12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |

InChIキー |

DQWFXAYJAOLPDI-UHFFFAOYSA-N |

正規SMILES |

CC1=COC(=N1)S(=O)C2CCCCC2 |

製品の起源 |

United States |

類似化合物との比較

Substituent Variations in Oxazole Derivatives

The sulphinyl group in 2-cyclohexylsulphinyl-4-methyloxazole differentiates it from compounds with sulphonyl (SO₂) or thioether (S-alkyl) substituents. For example:

| Compound | Substituent at Position 2 | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 2-Cyclohexylsulphinyl-4-methyloxazole | Cyclohexylsulphinyl (S=O) | 213.32 | Moderate polarity, chiral center at S |

| 2-Cyclohexylsulphonyl-4-methyloxazole | Cyclohexylsulphonyl (SO₂) | 229.32 | Higher polarity, increased acidity |

| 2-Cyclohexylthio-4-methyloxazole | Cyclohexylthio (S-) | 197.31 | Lipophilic, prone to oxidation |

Key Findings :

- The sulphinyl group enhances polarity compared to thioethers but is less acidic than sulphonyl derivatives due to the absence of a second oxygen atom .

Heterocyclic Ring Modifications

Oxazole derivatives are often compared to isoxazoles (where the oxygen and nitrogen are adjacent). For instance, 5-methylisoxazol-3-amine (, C₄H₆N₂O) shares a methyl-substituted heterocycle but lacks the sulphinyl group. This structural difference reduces its redox activity and limits its utility in chiral synthesis .

Functional Group Comparison with Sulfonamides

While sulfonamides like USP Sulfamethoxazole Related Compound C (C₁₆H₁₆N₄O₅S₂) and USP Sulfanilic Acid (C₆H₇NO₃S) () are sulfonic acid derivatives with established antibiotic applications, 2-cyclohexylsulphinyl-4-methyloxazole’s sulphinyl group is less electron-withdrawing. This results in distinct reactivity:

- Sulfonamides exhibit strong hydrogen-bonding capacity (critical for enzyme inhibition), whereas the sulphinyl group in oxazoles may favor coordination with metal ions or participate in asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。